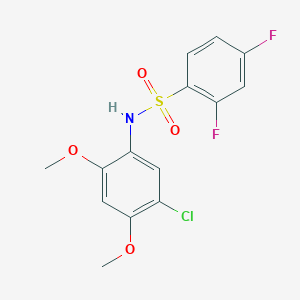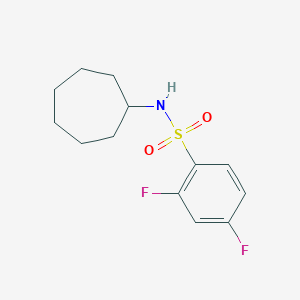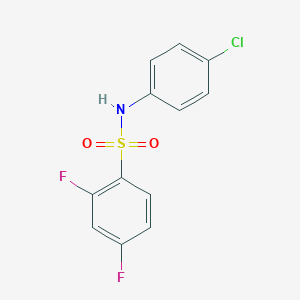![molecular formula C12H15NO6 B263129 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID is an organic compound with the molecular formula C12H15NO6 It is a derivative of hippuric acid, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID typically involves the esterification of 2,3,4-trimethoxybenzoic acid with glycine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of dimethyl carbonate and gallic acid under the catalysis of ionic liquids. This method is advantageous due to its low cost, mild reaction conditions, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trimethoxybenzoic acid derivatives.
Reduction: Formation of trimethoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in
Eigenschaften
Molekularformel |
C12H15NO6 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-[(2,3,4-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-5-4-7(10(18-2)11(8)19-3)12(16)13-6-9(14)15/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
WIGPKROUXMWBRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

